3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl
Description
Properties
CAS No. |
920276-28-4 |
|---|---|
Molecular Formula |
C14H10Br4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
1,3-dibromo-5-(3,5-dibromo-4-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H10Br4/c1-7-11(15)3-9(4-12(7)16)10-5-13(17)8(2)14(18)6-10/h3-6H,1-2H3 |
InChI Key |
YJFAKPHWICBGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C2=CC(=C(C(=C2)Br)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine or bromine-containing reagents such as bromine water or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale synthesis. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Substitution Reactions: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Dehalogenation Reactions: This compound can undergo dehalogenation reactions, where the bromine atoms are removed, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Dehalogenation: Reagents like zinc dust in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated biphenyl derivatives.
Dehalogenation Reactions: Products include partially or fully debrominated biphenyl derivatives.
Scientific Research Applications
Flame Retardant Applications
3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl is primarily used as a flame retardant in various materials because of its high thermal stability and effectiveness in reducing flammability. The presence of multiple bromine atoms contributes to the compound's stability and hydrophobic nature, making it suitable for applications requiring resistance to degradation.
Research Applications
Interaction studies involving 3,3',5,5'-tetrabromo-4,4'-dimethyl-1,1'-biphenyl often focus on its behavior in biological systems and environmental contexts. It is also used in material science and toxicology research.
Potential Applications of Hydrogels
Hydrogels are three-dimensional (3D) polymeric matrices that hold substantial promise in medical and biomedical fields, due to their biocompatibility, chemical modifiability, physical tunability, and straightforward processing procedures .
- Cell Therapy: Hydrogels can support cell viability and functionalities . The combination of hydrogels into cell therapeutics can ensure their therapeutic effectiveness and efficacy in vivo and minimize systematic adverse effects, widening the therapeutic windows of these modalities .
- Drug Delivery: Hydrogels can be used for targeted delivery and controlled release of therapeutic agents, including small molecules, peptides, proteins, and genes . They can also be used in physical intervention therapies such as photothermal (PTT), photodynamic (PDT), sonodynamic (SDT), and radiation (RT) therapy .
- Other Non-Cell Therapy Domains: Hydrogels can serve as adhesives, artificial tissues, and biosensors . Biodegradable variants of hydrogels can degrade over time or under specific stimuli, releasing their contents without toxic side effects to the surrounding tissues . Hydrogels can also be engineered for injectability, ensuring sustained and controlled drug release at the targeted site, thus minimizing the invasiveness of lesions and reducing the adverse reactions associated with systemic drug exposure .
Mechanism of Action
The mechanism of action of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl involves its interaction with biological molecules. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to altered hormonal balance and disruption of normal physiological processes. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA or proteins, leading to potential toxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bromine and Methyl Substituents
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl (CAS 211434-29-6)
- Molecular Formula : C₁₆H₁₆Br₂
- Molecular Weight : 368.11 g/mol
- Substituents : Bromine at 2,2' and methyl groups at 4,4',5,5'.
- Key Differences : Fewer bromine atoms (2 vs. 4) and additional methyl groups at 5,5' positions. The reduced halogenation decreases molecular weight and likely lowers environmental persistence compared to the target compound. This analog is used in organic synthesis, with documented NMR and MS data confirming its structure .
4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl (CAS 200943-34-6)
- Molecular Formula : C₁₆H₁₄Br₂O₄
- Molecular Weight : 442.09 g/mol
- Substituents : Bromine at 4,4' and methoxy groups at 2,2',5,5'.
- Key Differences: Methoxy groups instead of methyl groups alter electronic properties (e.g., increased polarity) and reactivity.
Halogenated Biphenyl Derivatives with Environmental Relevance
1,1'-Bis(5,5'-dichloro-1,1'-dimethyl-3,3',4,4'-tetrabromo-2,2'-bipyrrole (DBP-Br4Cl2))
- Molecular Formula : C₁₀H₄Br₄Cl₂N₂
- Molecular Weight : 627.59 g/mol
- Key Differences : A bipyrrole core with mixed halogenation (Br/Cl). This compound, detected in marine mammals and human milk, shares environmental ubiquity with the target biphenyl but exhibits higher bioaccumulation due to pyrrole’s aromatic nitrogen .
3,3',5,5'-Tetrabromo-2,2'-biphenyldiol mono(dihydrogen phosphate)
- Molecular Formula : C₁₂H₈Br₄O₆P
- Molecular Weight : 672.79 g/mol
- Key Differences : Hydroxyl and phosphate groups enhance water solubility, contrasting with the hydrophobic methyl groups in the target compound. This derivative is used in biochemical assays, highlighting functional group-dependent applications .
Methylated Biphenyl Derivatives
3,3',5,5'-Tetramethyl-1,1'-biphenyl (CAS 54827-17-7)
- Molecular Formula : C₁₆H₂₀N₂
- Molecular Weight : 240.35 g/mol
- Substituents : Methyl groups at 3,3',5,5' and amine groups at 4,4'.
- Key Differences : Amine substituents enable use as a chromogenic substrate (e.g., TMB in ELISA), whereas bromine in the target compound limits biological compatibility. The absence of halogens reduces toxicity and environmental impact .
3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol
- Molecular Formula : C₁₆H₁₈O₆
- Molecular Weight : 306.31 g/mol
- Substituents : Methoxy and hydroxyl groups.
- Key Differences : Polar functional groups increase solubility in aqueous media, unlike the hydrophobic target compound. Such derivatives are employed in catalytic and materials science applications .
Physicochemical and Environmental Properties
Biological Activity
3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl (commonly referred to as TDBB) is a polybrominated biphenyl compound characterized by its four bromine substituents and two methyl groups. This compound is primarily utilized as a flame retardant due to its high thermal stability and effectiveness in reducing flammability in various materials. However, its biological activity has garnered attention in recent years due to concerns regarding its environmental persistence and potential health effects.
- Molecular Formula : C14H10Br4
- Molecular Weight : 497.8 g/mol
- CAS Number : 920276-28-4
Biological Activity Overview
Research into the biological activity of TDBB has revealed various interactions with cellular mechanisms and potential toxicological effects. The following sections summarize key findings related to its cytotoxicity, endocrine disruption potential, and environmental impact.
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the effects of TDBB on different cell lines. Notable findings include:
- Cell Viability : TDBB exhibits varying levels of cytotoxicity across different tumor cell lines. Studies have shown that concentrations above 10 µM can significantly reduce cell viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2) .
- Mechanisms of Action : The compound appears to induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This was demonstrated using flow cytometry analysis to assess changes in mitochondrial membrane potential .
Endocrine Disruption Potential
TDBB has been investigated for its potential as an endocrine disruptor:
- Estrogenic Activity : In vitro assays have indicated that TDBB can bind to estrogen receptors (ERs), suggesting a possible role in modulating hormonal activities. This binding affinity raises concerns about its impact on reproductive health and development .
- Impact on Hormonal Regulation : Animal studies have indicated that exposure to TDBB can lead to altered levels of hormones such as testosterone and estradiol, which may affect reproductive outcomes .
Environmental Impact
The environmental persistence of TDBB is a significant concern:
- Bioaccumulation : Due to its hydrophobic nature and resistance to degradation, TDBB can accumulate in aquatic organisms, raising alarms about its long-term ecological effects .
- Toxicity to Aquatic Life : Studies have shown that TDBB is toxic to various aquatic species, including fish and invertebrates. For instance, exposure to sub-lethal concentrations has been linked to behavioral changes and reproductive impairments in fish .
Case Studies
-
Case Study on Aquatic Toxicity :
- A study conducted on zebrafish embryos demonstrated that exposure to TDBB at concentrations as low as 0.1 µg/L resulted in developmental abnormalities and increased mortality rates. These findings highlight the compound's potential threat to aquatic ecosystems .
- Human Health Risk Assessment :
Q & A
Basic: What are the optimal synthetic routes for preparing 3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a dimethylbiphenyl precursor. Direct bromination using Br₂ in the presence of FeBr₃ or AlBr₃ as a Lewis acid catalyst is common. Key factors include:
- Temperature control : Excess heat may lead to over-bromination or decomposition.
- Solvent choice : Non-polar solvents (e.g., CCl₄) minimize side reactions.
- Stoichiometry : A 4:1 molar ratio of Br₂ to precursor ensures complete substitution at the 3,3',5,5' positions .
Yield optimization requires careful monitoring via TLC or GC-MS to detect intermediates.
Basic: How can NMR and mass spectrometry resolve structural ambiguities in brominated biphenyl derivatives?
- ¹H NMR : The methyl groups (4,4'-dimethyl) appear as singlets (δ ~2.3–2.5 ppm). Bromine’s electronegativity deshields adjacent protons, causing splitting in aromatic regions (δ ~7.0–7.5 ppm).
- ¹³C NMR : Quaternary carbons bonded to bromine show distinct shifts (δ ~120–130 ppm).
- MS (EI) : The molecular ion [M]⁺ is often absent due to bromine’s high mass; instead, isotopic patterns (⁷⁹Br/⁸¹Br) confirm bromine count. Fragmentation peaks (e.g., loss of Br·) aid in assigning substitution positions .
Advanced: What analytical methods are recommended for quantifying trace levels of this compound in environmental samples?
- GC-MS : Use a DB-5MS column with electron capture detection (ECD) for brominated analytes. Derivatization is unnecessary due to its volatility.
- Calibration standards : Prepare solutions in iso-octane or nonane (50 µg/mL) to match environmental matrix conditions .
- Detection limits : Achieve sub-ppb sensitivity with selected ion monitoring (SIM) for m/z 469.79 ([M]⁺) .
Advanced: How does photostability impact experimental design for long-term studies?
The compound is light-sensitive, with degradation pathways involving debromination or radical formation. Mitigation strategies include:
- Storage : Amber glass vials under inert gas (N₂/Ar).
- Handling : Conduct reactions in darkrooms or use light-blocking reactors.
- Stability assays : Monitor via UV-Vis (λ ~280 nm) for absorbance shifts over time .
Advanced: How should researchers address discrepancies in reported melting points and solubility data?
Reported melting points vary (e.g., 168–169°C in one study vs. broader ranges elsewhere). Potential causes include:
- Purity : Recrystallize from ethanol/water mixtures and validate via DSC.
- Polymorphism : Characterize crystalline forms using XRD.
- Solubility : Use shake-flask methods with HPLC quantification to resolve conflicting solubility claims (<0.1 g/100 mL in water at 20°C) .
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
The electron-withdrawing bromine groups activate the biphenyl core for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or Ni(COD)₂ for aryl-aryl bond formation.
- Solvent/base systems : DMF with K₂CO₃ enhances oxidative addition kinetics.
- Steric effects : The 4,4'-methyl groups hinder coupling at ortho positions, directing reactivity to para sites .
Advanced: How does this compound behave in environmental matrices, and what are its degradation byproducts?
- Persistence : Bromine substituents reduce biodegradability; half-life in soil exceeds 180 days.
- Photodegradation : UV exposure generates 3,3',5,5'-tetrabromobiphenyl quinones, identified via LC-HRMS.
- Ecotoxicity : Bioaccumulation potential is moderate (log Kow ~6.2); test using Daphnia magna assays .
Table 1: Key Physicochemical Properties
Table 2: Common Analytical Challenges and Solutions
| Challenge | Solution | Technique |
|---|---|---|
| Low volatility for GC | Use high-temperature columns (e.g., DB-5HT) | GC-MS |
| Degradation during storage | Store at -20°C in amber vials under N₂ | Stability study |
| Isomeric impurities | Normal-phase HPLC with hexane:EtOAc (95:5) | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
